Ethyl ethanesulfonate

Genetic Toxicology In Vivo Genotoxicity Clastogenicity

Ethyl ethanesulfonate (EES, CAS 1912-30-7) is an organosulfur sulfonate ester with the molecular formula C₄H₁₀O₃S and a molecular weight of 138.19 g/mol. It exists as a colorless to pale yellow liquid with a density of 1.0829 g/cm³ at 20°C and a boiling point of 157°C at 763 Torr.

Molecular Formula C4H10O3S
Molecular Weight 138.19 g/mol
CAS No. 1912-30-7
Cat. No. B155355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl ethanesulfonate
CAS1912-30-7
SynonymsEES ester
ethanesulfonic acid ethyl ester
ethyl ethanesulfonate
Molecular FormulaC4H10O3S
Molecular Weight138.19 g/mol
Structural Identifiers
SMILESCCOS(=O)(=O)CC
InChIInChI=1S/C4H10O3S/c1-3-7-8(5,6)4-2/h3-4H2,1-2H3
InChIKeyPPCXFTKZPBHXIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Ethanesulfonate (CAS 1912-30-7) Procurement Guide: Class Profile and Baseline Characteristics


Ethyl ethanesulfonate (EES, CAS 1912-30-7) is an organosulfur sulfonate ester with the molecular formula C₄H₁₀O₃S and a molecular weight of 138.19 g/mol [1]. It exists as a colorless to pale yellow liquid with a density of 1.0829 g/cm³ at 20°C and a boiling point of 157°C at 763 Torr [2]. EES is classified as an alkylating agent that transfers ethyl groups to nucleophilic substrates, and is primarily recognized as a potential genotoxic impurity and a reactant in stereoselective Friedel-Crafts alkylation reactions . Commercial specifications typically require purity levels of ≥95%, with storage recommended at 2–8°C protected from light .

Ethyl Ethanesulfonate (1912-30-7) Selection Rationale: Why Alkyl Alkanesulfonate Substitution Introduces Experimental Variability


Alkyl alkanesulfonates share a core sulfonate ester structure, yet interchangeability among methyl, ethyl, propyl, and butyl variants is not supported by empirical data. In barley mutagenesis studies, methylating agents (methyl methanesulfonate, methyl ethanesulfonate) induced higher frequencies of chromosomal aberrations but lower sterility compared to ethylating agents, while propylating and butylating agents showed no distinct mutagenic differentiation [1]. In mammalian systems, ethyl methanesulfonate (EMS) and ethyl ethanesulfonate (EES) exhibit different clastogenic interaction profiles when combined with spindle poisons and oxidizing agents [2]. Moreover, in vitro alkylation patterns of HeLa cell DNA differ significantly among ethylating agents including diethyl sulfate, EMS, and ethylnitrosourea depending on the specific agent employed [3]. These divergent biological outcomes preclude direct substitution without validation of the intended assay or synthetic pathway.

Ethyl Ethanesulfonate (EES) Quantitative Differentiation Evidence: Head-to-Head Comparative Data Versus EMS and Related Ethylating Agents


Ethyl Ethanesulfonate vs. Ethyl Methanesulfonate: In Vivo Micronucleus Induction Equivalency and Synergistic Interaction in Mouse Peripheral Blood

In a direct head-to-head comparison using the mouse peripheral blood micronucleus assay, ethyl ethanesulfonate (EES) and ethyl methanesulfonate (EMS) were evaluated as simple ethylating agents. The study established that damage induced by each chemical was 'equivalent' in the induction of micronucleated reticulocytes (MNRETs), enabling dosimetric conversion between the two agents. Notably, the combination of EMS and EES induced more micronuclei than expected on an additive basis, demonstrating apparent synergism attributable to a 'combined dose' effect [1].

Genetic Toxicology In Vivo Genotoxicity Clastogenicity Chemical Mutagenesis

Alkyl Alkanesulfonate Mutagenicity Hierarchy in Barley: Ethylating Agents Exhibit Distinct Chromosomal Aberration Profiles

A comparative study of six alkyl alkanesulfonates (methyl methanesulfonate, methyl ethanesulfonate, ethyl methanesulfonate, ethyl ethanesulfonate, n-propyl methanesulfonate, n-butyl methanesulfonate) in barley revealed that methylating agents induced a higher frequency of chromosomal aberrations at both mitosis and meiosis compared to ethylating agents including EES. Conversely, ethylating agents (EES and EMS) were highly mutagenic, with EMS producing the highest chlorophyll mutation rate at 11.9% and viable mutation rate at 5.9% on an M2 plant basis [1].

Plant Mutagenesis Chromosomal Aberrations Barley Genetics Crop Improvement

Stereoselective Friedel-Crafts Alkylation: Ethyl Ethanesulfonate as a Defined Reactant in Asymmetric Synthesis

Ethyl ethanesulfonate is specifically employed as a reactant in stereoselective Friedel-Crafts alkylation reactions, as documented by Stadler and Bach in their work on asymmetric catalysis [1]. While comparative quantitative stereoselectivity data for alternative sulfonate esters in this specific catalytic system are not available in the open literature, the documented application establishes EES as a preferred ethylating sulfonate for this reaction class. Alternative alkyl sulfonates (methyl, propyl, butyl variants) would produce different alkylation products, rendering substitution chemically inappropriate for synthetic routes requiring ethyl group transfer [2].

Organic Synthesis Stereoselective Catalysis C-C Bond Formation Asymmetric Alkylation

Ionic Liquid Precursor: Ethyl Ethanesulfonate in 1-Alkyl-3-methylimidazolium Alkanesulfonate Synthesis

Ethyl ethanesulfonate serves as a key reactant in the preparation of 1-alkyl-3-methylimidazolium alkanesulfonate ionic liquids [1]. The use of EES specifically yields the ethanesulfonate anion in the resulting ionic liquid. Alternative sulfonate esters would produce structurally distinct anions (e.g., methanesulfonate, propanesulfonate) with different physicochemical properties including viscosity, conductivity, and thermal stability. While class-level inference limits direct quantitative comparison in the absence of head-to-head ionic liquid performance data, the structural specificity of EES dictates that substitution with alternative alkyl sulfonates would fundamentally alter the target ionic liquid composition .

Ionic Liquids Materials Chemistry Green Chemistry Electrolyte Synthesis

Ethyl Ethanesulfonate (1912-30-7) Validated Application Scenarios: Evidence-Backed Use Cases for Procurement Decision-Making


Combination Genotoxicity Studies Requiring Dose-Equivalent Ethylating Agents

In genetic toxicology laboratories conducting in vivo micronucleus assays with multiple ethylating agents, EES should be selected when the experimental design requires a chemical that produces damage equivalent to EMS in micronucleus induction and exhibits supra-additive (synergistic) effects when combined with EMS. This application is directly validated by Suzuki et al. (1995), who demonstrated EES-EMS combination synergism and established dosimetric conversion feasibility between the two agents [1].

Plant Mutagenesis Requiring Ethylating Agent with Reduced Chromosomal Aberration Burden

For crop improvement programs employing chemical mutagenesis where minimizing chromosomal aberration load is a priority, EES (as an ethylating agent) should be selected over methylating agents such as MMS or MES. Rao and Natarajan (1965) demonstrated that ethylating agents induce lower frequencies of chromosomal aberrations at both mitosis and meiosis compared to methylating agents, while maintaining high mutagenic potential [1].

Stereoselective Friedel-Crafts Alkylation with Ethyl Transfer Requirement

In organic synthesis laboratories developing asymmetric alkylation protocols, EES is the documented reactant for stereoselective Friedel-Crafts alkylation reactions where ethyl group transfer is required. Stadler and Bach (2008) validated this application, establishing EES as a preferred ethylating sulfonate for this transformation. Substitution with alternative alkyl sulfonates would yield structurally distinct products and is therefore chemically invalid for the intended synthetic pathway [1].

Analytical Reference Standard for Genotoxic Impurity Monitoring in Pharmaceuticals

In pharmaceutical quality control and analytical development, EES serves as a reference standard for monitoring alkyl sulfonate genotoxic impurities. EES is specifically identified as a potential genotoxic impurity requiring controlled analytical detection, and is referenced as Nintedanib Impurity 21 in pharmaceutical impurity profiling [1]. Analytical methods using GC-MS/MS have been developed for alkyl sulfonate determination in drug substances, and procurement of authenticated EES reference material is essential for method validation and routine monitoring [2].

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